1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide
Overview
Description
1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a cyclohexylmethyl group attached to a pyrrole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibiotic due to its sulfonamide group, which is known to inhibit bacterial growth.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: 1-(Cyclohexylmethyl)-2-methyl-1H-pyrrole-3-sulfonamide is unique due to its cyclohexylmethyl group, which may enhance its lipophilicity and improve its ability to penetrate bacterial cell membranes. This structural feature distinguishes it from other sulfonamides and may contribute to its specific biological activity.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-2-methylpyrrole-3-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-12(17(13,15)16)7-8-14(10)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H2,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEMNKCDCYUOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CC2CCCCC2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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